molecular formula C21H19F3N6O2 B4351195 methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate

methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate

Cat. No.: B4351195
M. Wt: 444.4 g/mol
InChI Key: GNHUVZUKAQJOMW-UHFFFAOYSA-N
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Description

Methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a cyclopropyl ring, a trifluoromethyl group, and a pyrazolyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolyl moiety: This step involves the reaction of appropriate precursors under controlled conditions to form the 1,3,5-trimethyl-1H-pyrazol-4-yl group.

    Cyclization: The pyrazolyl intermediate undergoes cyclization with other reactants to form the pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core.

    Introduction of the cyclopropyl and trifluoromethyl groups: These groups are introduced through specific reactions, such as cyclopropanation and trifluoromethylation, respectively.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar compounds to methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate include:

The uniqueness of methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O2/c1-9-16(10(2)29(3)27-9)13-8-14(20(31)32-4)30-19(25-13)17-12(11-5-6-11)7-15(21(22,23)24)26-18(17)28-30/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHUVZUKAQJOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)OC)C(F)(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Reactant of Route 4
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Reactant of Route 5
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate

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